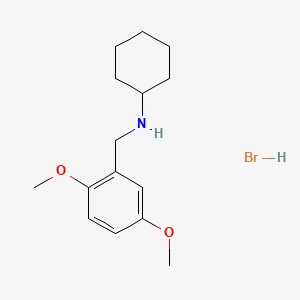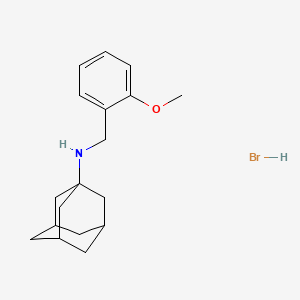![molecular formula C10H15Cl2NO B3107219 [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride CAS No. 1609406-35-0](/img/structure/B3107219.png)
[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride
Overview
Description
“[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride” is a chemical compound with the CAS Number: 1609406-35-0 . It has a molecular weight of 236.14 and its IUPAC name is 2-(4-chlorophenoxy)-N-ethylethanamine hydrochloride . This compound is typically stored at room temperature and is a solid in its physical form .
Synthesis Analysis
This compound is used as a building block for the synthesis of pharmaceuticals . It serves as an intermediate in the production of fine chemicals and other reagents .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClNO.ClH/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.14 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Characterization
Studies have detailed the synthesis and chemical characterization of compounds related to [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride, highlighting its utility in the preparation of radioactively labeled compounds for biological studies. For instance, the synthesis of tritium-labeled [1,2-3H]ethylamine hydrochloride showcases a methodology that could be adaptable for synthesizing analogs of [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride for research applications in pharmacokinetics and receptor binding studies (Yang Hong et al., 2008).
Pharmacological Tools
The compound has also been part of research aiming at the discovery of new pharmacological tools. For example, studies have identified nonpeptide agonists of the urotensin-II receptor, where compounds structurally related to [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride have served as leads in the development of selective drug-like agonists for research into cardiovascular diseases (G. Croston et al., 2002).
Chemical Reactions and Mechanisms
Research into chemical reactions and mechanisms involving [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride analogs has provided insights into synthetic routes and chemical properties of these compounds. For instance, the synthesis, characterization, and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate offer a glimpse into the chemical behavior and potential reactivity of [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride in various chemical contexts (James E. Johnson et al., 2006).
Environmental and Biological Applications
The compound and its derivatives have also been explored for environmental and biological applications. For example, the use of baker’s yeast-mediated reduction in the synthesis of specific alcohols from related compounds demonstrates the potential of biocatalysis in modifying [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride for various applications, including the development of environmentally friendly synthesis methods (M. Perrone et al., 2004).
Material Science and Corrosion Inhibition
In material science, research has been conducted on the corrosion inhibition properties of triazepines carboxylate compounds, which could extend to derivatives of [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride. Such studies indicate the potential utility of these compounds in protecting metals from corrosion, highlighting their significance in industrial applications (K. Alaoui et al., 2018).
Mechanism of Action
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDNUCCVUAAXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine hydrobromide](/img/structure/B3107141.png)
![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3107147.png)

![2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride](/img/structure/B3107164.png)
![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/structure/B3107177.png)
amine hydrobromide](/img/structure/B3107179.png)




![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/structure/B3107216.png)

